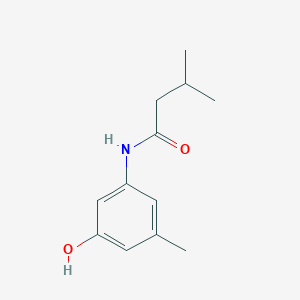

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-hydroxy-5-methylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C12H17NO2/c1-8(2)4-12(15)13-10-5-9(3)6-11(14)7-10/h5-8,14H,4H2,1-3H3,(H,13,15) |

InChI Key |

REECMQHAAYZNCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)NC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of this compound generally involves the formation of an amide bond between a substituted aniline derivative and an acyl chloride or acid derivative of 3-methylbutanoic acid. The key synthetic strategies include:

Amide Coupling via Acyl Chloride:

The classical approach involves reacting 3-hydroxy-5-methylaniline (or its protected form) with 3-methylbutanoyl chloride in the presence of a base such as triethylamine or sodium bicarbonate under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction typically proceeds at low to moderate temperatures (0–25°C) to control the rate and selectivity.

This method is analogous to the synthesis of related compounds such as N-(3-amino-2-methylphenyl)-3-methylbutanamide, where 3-amino-2-methylbenzoic acid is converted to the acyl chloride and then reacted with the amine.Direct Amidation Using Activated Esters or Coupling Reagents:

Alternative methods use carbodiimide coupling agents (e.g., EDCI, DCC) or mixed anhydrides to activate 3-methylbutanoic acid, which then reacts with 3-hydroxy-5-methylaniline. This approach avoids the use of corrosive acyl chlorides and can be performed under milder conditions.One-Pot Cascade Reactions for β-Hydroxyamides:

Recent advances include ruthenium-catalyzed cascade processes that convert β-ketonitriles directly into β-hydroxyamides in a one-pot reaction at elevated temperatures (~100 °C) over 24–48 hours. This method offers high yields (up to 85%) and avoids multi-step purifications. Although this method is demonstrated for other β-hydroxyamides, it can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Purification and Characterization

The crude product is typically purified by recrystallization or flash column chromatography using silica gel with solvents such as methanol/ethyl acetate mixtures. Characterization is confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the presence of hydroxy, methyl, aromatic, and amide protons and carbons.

- Infrared (IR) Spectroscopy: Identification of amide carbonyl stretch (~1650 cm⁻¹) and hydroxy group (~3200–3500 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak confirming the molecular weight.

- Melting Point Determination: To assess purity and polymorphic forms.

Industrial Production Considerations

In an industrial context, continuous flow reactors can be employed to enhance reaction efficiency and yield, with real-time monitoring to ensure consistent quality. Automated systems allow for precise temperature and stoichiometry control, minimizing side reactions and improving scalability.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Amidation | 3-Hydroxy-5-methylaniline, 3-methylbutanoyl chloride, triethylamine | Anhydrous, 0–25°C | High reactivity, straightforward | Requires handling corrosive acyl chloride; moisture sensitive |

| Carbodiimide-Mediated Coupling | 3-Hydroxy-5-methylaniline, 3-methylbutanoic acid, EDCI/DCC | Room temperature | Mild conditions, no acyl chloride | Possible side reactions, coupling reagent cost |

| Ruthenium-Catalyzed Cascade from β-Ketonitriles | β-Ketonitrile precursor, Ru catalyst | 100°C, 24–48 h | One-pot, high yield, atom economical | Requires catalyst, longer reaction time |

Research Findings and Analytical Data

Yield and Purity

- Yields for similar β-hydroxyamides synthesized via ruthenium-catalyzed cascade reactions range from 74% to 85% with high purity confirmed by NMR and melting point analysis.

- Acyl chloride amidation typically achieves yields above 70% after purification, depending on reaction conditions and reagent purity.

Spectroscopic Data Example (Hypothetical for this compound)

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 9.5 (s, 1H, OH), 7.0–6.5 (m, 3H, Ar-H), 2.3 (s, 3H, Ar-CH3), 2.1 (m, 1H, CH), 1.0 (d, 6H, CH3) | Hydroxy proton, aromatic protons, methyl groups |

| ¹³C NMR | δ 170 (C=O), 150 (C-OH), 130–115 (Ar-C), 40 (CH), 20 (CH3) | Amide carbonyl, aromatic carbons, aliphatic carbons |

| IR Spectroscopy | 3300 (broad, OH), 1650 (C=O amide), 1600 (aromatic C=C) | Functional group confirmation |

| MS (ESI) | m/z 223 (M+H)+ | Molecular ion peak |

Stability and Reactivity Notes

- The hydroxy group on the aromatic ring may require protection during synthesis to prevent side reactions such as esterification or oxidation.

- The amide bond is stable under neutral and mild acidic/basic conditions but can hydrolyze under strong acidic or basic environments.

- The compound can undergo electrophilic substitution on the aromatic ring, enabling further functionalization if needed.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: 3-Methyl-5-methylphenyl-3-methylbutanone.

Reduction: N-(3-Hydroxy-5-methylphenyl)-3-methylbutylamine.

Substitution: N-(3-Chloro-5-methylphenyl)-3-methylbutanamide.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide and its analogs:

Key Observations

Substituent Effects on Bioactivity: The hydroxy group in this compound may enhance hydrogen bonding, improving solubility and target binding compared to non-hydroxylated analogs like N-(2-phenylethyl)-3-methylbutanamide . Methyl groups on the phenyl ring (e.g., 3-hydroxy-5-methylphenyl) could increase lipophilicity, favoring membrane permeability over polar derivatives like those with dichlorophenyl groups .

Synthetic Accessibility: N-(2-phenylethyl)-3-methylbutanamide is synthesized via direct amidation (), whereas thio-derivatives require additional steps like sulfur incorporation (). The target compound’s synthesis would likely involve coupling 3-methylbutanoic acid with 3-hydroxy-5-methylaniline.

Implications of Structural Variations

- Hydrogen Bonding: The 3-hydroxy group may confer antioxidant activity or enable interactions with hydroxylase enzymes, as seen in phenolic compounds ().

- Lipophilicity : The 5-methyl group could enhance blood-brain barrier penetration relative to more polar analogs like those with acetylthio groups .

- Biological Targets: Unlike the dithiolan-containing inhibitor in , the target compound lacks electrophilic moieties, suggesting a non-covalent mechanism of action .

Biological Activity

N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide, also known as a derivative of the well-studied phenolic compounds, has garnered attention for its potential biological activities. This article synthesizes current research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy-substituted aromatic ring and an amide functional group. The presence of the 3-hydroxy group is significant as it can influence the compound's solubility, stability, and interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of phenolic compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting the growth of MCF-7 breast cancer cells.

In Vitro Studies

-

Cell Lines Tested : The compound was tested against multiple cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Results :

- In MCF-7 cells, this compound exhibited an IC50 value suggesting potent antiproliferative activity.

- The compound demonstrated significant cytotoxicity with cell viability dropping below 40% at concentrations around 100 µM, indicating a strong potential for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve:

- Tubulin Interaction : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Pro-apoptotic Effects : Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis markers in treated cells, particularly in the G2/M phase of the cell cycle.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenolic ring significantly impact biological activity:

- Hydroxy Group Positioning : The presence of the hydroxy group at the 3-position enhances binding affinity to target proteins involved in cell proliferation.

- Alkyl Chain Length : Variations in the alkyl chain length attached to the amide group also influence activity; optimal chain lengths maximize hydrophobic interactions with cellular membranes.

Case Studies

A notable case study involved a comparative analysis of various derivatives of this compound:

- Compound Comparison : Compounds with additional methyl or halogen substitutions on the aromatic ring showed improved antiproliferative effects compared to the parent compound.

- Clinical Implications : These findings suggest that further modifications could lead to more potent derivatives suitable for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.